molecular formula C12H14N2O5S B2539857 3-(Dimethylamino)-2-(methylsulfonyl)-1-(3-nitrophenyl)-2-propen-1-one CAS No. 400088-08-6

3-(Dimethylamino)-2-(methylsulfonyl)-1-(3-nitrophenyl)-2-propen-1-one

Cat. No.: B2539857
CAS No.: 400088-08-6
M. Wt: 298.31
InChI Key: NCZCFUMKWKEQJH-FLIBITNWSA-N
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Description

3-(Dimethylamino)-2-(methylsulfonyl)-1-(3-nitrophenyl)-2-propen-1-one is a useful research compound. Its molecular formula is C12H14N2O5S and its molecular weight is 298.31. The purity is usually 95%.
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Scientific Research Applications

1. Structural and Molecular Interaction Studies

  • The compound was involved in the synthesis and structural determination of tetrazole derivatives. X-ray crystallography was used to ascertain the molecular structure, revealing a disordered [(Dimethylamino)methylene]aminosulfonyl group and weak intermolecular interactions in the crystal. Molecular docking studies were conducted to comprehend the interaction of the compound within the active site of cyclooxygenase-2 enzyme, comparing it with the drug celecoxib. However, the compound showed no inhibition potency for the enzyme in vitro bioassay studies (Al-Hourani et al., 2016).

2. Chemical Synthesis Enhancements

  • The compound was used in the improvement of synthesis protocols for certain chemical structures. Specifically, it facilitated the synthesis of (R)-3-(butyldimethylsilyloxy)butyl phenyl sulfide, showcasing the versatility of the compound in organic synthesis and its contribution to optimizing chemical synthesis routes (Wen-jun, 2007).

3. Studies in Vibrational and NMR Spectroscopy

  • The compound was involved in the study of isomers and conformers of push-pull enamines through vibrational and NMR spectroscopy. This research contributed to the understanding of molecular structures and the behavior of compounds under various conditions, enhancing the knowledge base in the field of spectroscopy (Pigošová et al., 2005).

4. Investigation in Electrochemical Behavior

  • The compound played a role in the investigation of the electrochemical behavior of aryl sulfones with strongly electron-withdrawing substituents. The study explored the reactions occurring due to the electron-withdrawing nitro and cyano substituents, providing insights into the electrochemical processes and potential applications in this field (Pilard et al., 2001).

5. Contributions to Organic Synthesis

  • The compound has been used in organic synthesis, particularly in the development of potent cytotoxins towards human WiDr colon cancer cells. The study highlighted its role in the synthesis of various chemical structures and its potential in contributing to advancements in medicinal chemistry (Pati et al., 2007).

Properties

IUPAC Name

(Z)-3-(dimethylamino)-2-methylsulfonyl-1-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c1-13(2)8-11(20(3,18)19)12(15)9-5-4-6-10(7-9)14(16)17/h4-8H,1-3H3/b11-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZCFUMKWKEQJH-FLIBITNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=CC(=CC=C1)[N+](=O)[O-])\S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.